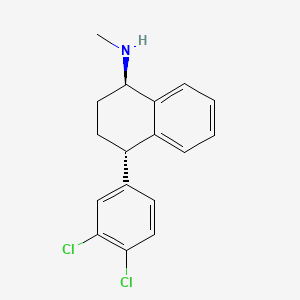

rac-trans-Sertraline

Description

BenchChem offers high-quality rac-trans-Sertraline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-trans-Sertraline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904948 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4, 107508-17-8 | |

| Record name | Sertraline, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Sertraline EP Impurity A: Identification, Control, and Analysis

This guide provides an in-depth technical overview of Sertraline EP Impurity A, a critical process-related impurity in the manufacturing of Sertraline Hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document details the chemical identity, formation, analytical control strategies, and regulatory context of this specified impurity.

Introduction: The Significance of Impurity Profiling in Sertraline Synthesis

Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder and other anxiety-related conditions.[1] The synthesis of this chiral molecule is a multi-step process where precise stereochemical control is paramount. During manufacturing, the formation of structurally similar but stereochemically different molecules is a significant challenge.

Pharmaceutical impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[2][3] Sertraline EP Impurity A is one such specified impurity, listed in the European Pharmacopoeia (EP), making its identification and quantification a non-negotiable aspect of quality control for Sertraline Hydrochloride active pharmaceutical ingredient (API).

Chemical Profile and Formation of Sertraline EP Impurity A

A thorough understanding of an impurity's identity is the foundation of any effective control strategy.

Chemical Identity

Sertraline EP Impurity A is the trans-diastereomer of Sertraline. While the active Sertraline molecule is the (1S,4S)-cis isomer, Impurity A is the racemic mixture of the (1R,4S) and (1S,4R) trans-isomers.[4][5][6][7][8]

| Parameter | Sertraline (Active Moiety) | Sertraline EP Impurity A |

| Chemical Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[4][5][7] |

| Synonyms | Sertraline, Zoloft | rac-trans-Sertraline; Sertraline trans-Isomer; Sertraline USP Related Compound A[4][9] |

| Stereochemistry | cis-(1S,4S) | rac-trans [(1R,4S) and (1S,4R)][6][8] |

| CAS Number | 79617-96-2 (HCl Salt) | 79617-99-5 (HCl Salt); 79836-45-6 (Free Base)[4][9][10] |

| Molecular Formula | C₁₇H₁₇Cl₂N | C₁₇H₁₇Cl₂N[11] |

| Molecular Weight | 306.23 g/mol | 306.23 g/mol [6][11] |

Mechanism of Formation

Sertraline EP Impurity A is a process-related impurity, meaning it arises during the chemical synthesis of the Sertraline API. The formation of this diastereomer is directly linked to the stereochemical control—or lack thereof—in the key synthetic steps. The synthesis of Sertraline often involves the reduction of a ketone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertralone).

The reduction of the ketone to an alcohol, followed by amination, creates the two stereogenic centers of the molecule. If the reduction is not perfectly stereoselective, it can lead to the formation of both cis and trans isomers. Inadequate control over reagents, temperature, or pressure during these critical steps can result in an increased proportion of the undesired trans diastereomer (Impurity A).

Regulatory Framework and Risk Assessment

The control of impurities is governed by a well-defined regulatory framework established by the ICH and adopted by major pharmacopoeias.

ICH Guidelines

The primary guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[2][12] These guidelines establish thresholds for impurity management:

-

Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of 200 mg (common for Sertraline), this is 0.05%.[2]

-

Identification Threshold: The level above which the structure of an impurity must be determined. This is typically 0.10%.[2]

-

Qualification Threshold: The level above which an impurity's biological safety must be established. This is typically 0.15%.[2]

Sertraline EP Impurity A is a "specified impurity," meaning it is known and listed in the official pharmacopoeial monograph, and therefore must be monitored with a specific acceptance criterion.[13][14]

European Pharmacopoeia (EP) Specifications

The European Pharmacopoeia monograph for Sertralini hydrochloridum explicitly lists Impurity A and sets an acceptance criterion for its presence in the final API. The monograph outlines a specific analytical procedure to ensure compliance. The relative retention of Impurity A with respect to Sertraline is approximately 1.05 in the official gas chromatography (GC) method.[5]

The logical workflow for managing such an impurity, from identification to setting specifications, is a cornerstone of ensuring drug substance quality.

Caption: Impurity Management Workflow from Discovery to Control.

Analytical Methodologies for Quantification

Accurate and precise quantification of Sertraline EP Impurity A requires a validated, stability-indicating analytical method capable of resolving the cis and trans diastereomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized.

Chromatographic Separation Principles

The primary challenge is the separation of diastereomers. Sertraline and Impurity A have identical mass and UV spectra, making chromatographic separation essential.

-

Reversed-Phase HPLC: This is the most common technique. Separation is achieved based on subtle differences in polarity and interaction with the stationary phase. Chiral stationary phases or chiral mobile phase additives can enhance resolution between all four stereoisomers.[15][16]

-

Gas Chromatography (GC): The EP monograph specifies a GC method with a flame ionization detector (FID).[5] This method leverages differences in volatility and interaction with the GC column's stationary phase to achieve separation.

Example Step-by-Step HPLC Protocol

While the official EP method uses GC, many modern laboratories prefer the versatility of HPLC. The following is a representative, validated HPLC method adapted from published literature for the determination of Sertraline and its related substances, including Impurity A.[17][18][19]

Objective: To quantify Sertraline EP Impurity A in a Sertraline HCl drug substance sample.

1. Materials and Reagents:

-

Sertraline HCl Reference Standard

-

Sertraline EP Impurity A Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Phosphoric Acid (o-phosphoric acid, 85%)

-

Water (HPLC Grade or Milli-Q)

2. Chromatographic System:

-

Instrument: HPLC or UHPLC system with UV/DAD detector.[19]

-

Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) or equivalent C14-amide embedded column.[18]

-

Column Temperature: 50°C[18]

-

Flow Rate: 1.0 mL/min[18]

-

Detection Wavelength: 220 nm[18]

-

Injection Volume: 10 µL

3. Preparation of Solutions:

-

Buffer Preparation (10mM Phosphate, pH 2.8): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 2.8 using phosphoric acid.

-

Mobile Phase: Mix the prepared Phosphate Buffer and Methanol in a 63:37 (v/v) ratio.[18] Filter and degas before use.

-

Diluent: Mobile Phase.

-

Standard Solution (e.g., 0.5 µg/mL): Prepare a stock solution of Sertraline EP Impurity A reference standard in Diluent. Perform serial dilutions to achieve the final concentration, which should be near the expected specification limit (e.g., 0.1%).

-

Sample Solution (e.g., 500 µg/mL): Accurately weigh and dissolve about 25 mg of Sertraline HCl drug substance in a 50 mL volumetric flask with Diluent.

4. Chromatographic Run and Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the Diluent (blank) to ensure no system peaks interfere.

-

Inject the Standard Solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the Sample Solution.

-

Identify the peak for Impurity A based on its retention time relative to the principal Sertraline peak.

-

Calculate the percentage of Impurity A in the sample using the area of the standard and the sample peaks.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. tasianinch.com [tasianinch.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. Sertraline EP Impurity A | 79617-99-5 [chemicea.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Sertraline EP Impurity A - SRIRAMCHEM [sriramchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. allmpus.com [allmpus.com]

- 11. pharmaceresearch.com [pharmaceresearch.com]

- 12. pmda.go.jp [pmda.go.jp]

- 13. database.ich.org [database.ich.org]

- 14. pharma.gally.ch [pharma.gally.ch]

- 15. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities [pubmed.ncbi.nlm.nih.gov]

- 19. A UHPLC METHOD FOR SERTRALINE DETERMINATION [journal-imab-bg.org]

An In-depth Technical Guide to the Contrasting Pharmacological Profiles of trans-Sertraline and cis-Sertraline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), possesses two chiral centers, giving rise to four distinct stereoisomers.[1] The therapeutic agent, marketed as Zoloft®, is the pure (+)-cis-(1S,4S) enantiomer.[2] This technical guide provides a comprehensive analysis of the pharmacological profiles of the cis- and trans-diastereomers of sertraline, elucidating the critical role of stereochemistry in its mechanism of action, potency, and metabolic fate. A thorough understanding of these differences is paramount for drug development, from optimizing synthesis to ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Stereoisomerism in Sertraline's Pharmacology

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Sertraline's structure contains two stereocenters, leading to four stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S).[3] These are grouped into two pairs of diastereomers: cis and trans. The clinically effective and marketed form of sertraline is exclusively the (+)-cis-(1S,4S) isomer, highlighting the stereospecificity of its interaction with its biological target.[3][4] The other isomers, including the trans-diastereomers, are considered impurities that arise during synthesis.[3] This guide will dissect the distinct pharmacological characteristics of the therapeutically active cis-sertraline and the largely inactive trans-sertraline.

Comparative Pharmacological Profiles

The primary mechanism of action for sertraline is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[5][6] This activity, however, is almost entirely attributable to the cis-(1S,4S) isomer.

Potency at the Serotonin Transporter (SERT)

The therapeutic efficacy of sertraline is directly linked to its high affinity for SERT.[7] In vitro studies have consistently demonstrated that the cis-(1S,4S)-sertraline is a potent inhibitor of serotonin reuptake. In contrast, the trans-isomers exhibit significantly weaker activity at the SERT.

| Isomer | Relative Potency at SERT |

| cis-(1S,4S)-Sertraline | High |

| trans-(1R,4S) & (1S,4R)-Sertraline | Very Low |

This table provides a qualitative comparison based on available literature. Quantitative Ki values for trans-isomers are not widely reported due to their low activity.

The profound difference in potency underscores the highly specific nature of the binding pocket on the serotonin transporter. The spatial arrangement of the dichlorophenyl and methylamino groups in the cis-conformation is crucial for optimal interaction with key residues in the transporter.[8]

Off-Target Receptor Binding Profile

An ideal antidepressant should have high selectivity for its primary target with minimal affinity for other receptors, which can mediate undesirable side effects. Cis-sertraline exhibits a favorable profile with low affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, and other serotonergic (5-HT1A, 5-HT1B, 5-HT2) receptors.[5][9] While comprehensive binding data for the trans-isomers is scarce, their overall pharmacological activity is considered negligible.[5]

Dopamine Transporter (DAT) and Sigma-1 (σ1) Receptor Activity

Sertraline also demonstrates some inhibitory activity at the dopamine transporter (DAT) and acts as an antagonist at the sigma-1 receptor.[10] However, its affinity for SERT is substantially greater. The clinical significance of these secondary activities is not fully established, but they may contribute to its overall therapeutic profile. The activity of the trans-isomers at these sites is not well-characterized but is presumed to be significantly lower than that of cis-sertraline.

Pharmacokinetics and Metabolism: A Stereoselective Journey

The body often processes stereoisomers differently, leading to variations in their absorption, distribution, metabolism, and excretion (ADME).

Metabolism

Sertraline undergoes extensive first-pass metabolism, primarily through N-demethylation to its main metabolite, desmethylsertraline.[10] This process is catalyzed by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4.[11][12] Desmethylsertraline is substantially less active as a serotonin reuptake inhibitor than the parent compound.[6][13]

Further metabolism of both sertraline and desmethylsertraline involves oxidative deamination, reduction, hydroxylation, and glucuronide conjugation.[5][11] In vitro studies have identified roles for monoamine oxidases (MAO-A and MAO-B) and various UGT enzymes in these pathways.[11][14]

While detailed metabolic studies specifically comparing the cis- and trans-isomers are not extensively published, the disposition of sertraline is known to be enantioselective.[3] This suggests that the different spatial arrangements of the trans-isomers would likely lead to different rates and pathways of metabolism compared to the cis-isomer.

Experimental Protocols for Stereoisomer Characterization

Distinguishing between the pharmacological profiles of sertraline's stereoisomers requires specific and validated experimental techniques.

Radioligand Binding Assay for SERT Affinity

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of cis-sertraline and trans-sertraline for the human serotonin transporter (hSERT).

Methodology:

-

Preparation of Cell Membranes: Utilize cell lines stably expressing hSERT (e.g., HEK293 cells). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for SERT (e.g., [³H]-citalopram).[15]

-

Test Compound Addition: Add increasing concentrations of the test compounds (cis-sertraline and trans-sertraline) to the wells.

-

Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the Ki using the Cheng-Prusoff equation.

Causality: The degree of displacement of the radioligand is directly proportional to the affinity of the test compound for the transporter. A lower Ki value indicates a higher binding affinity. This experiment will quantitatively demonstrate the superior affinity of cis-sertraline for SERT compared to trans-sertraline.

In Vitro Metabolism using Human Liver Microsomes

This assay assesses the metabolic stability and identifies the primary metabolic pathways of a compound.

Objective: To compare the rate of metabolism of cis-sertraline and trans-sertraline in a simulated liver environment.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (HLMs), a buffer solution (e.g., potassium phosphate buffer), and the test compound (cis-sertraline or trans-sertraline).

-

Pre-incubation: Pre-incubate the mixture at 37°C to acclimate the enzymes.

-

Initiation of Reaction: Add a solution of NADPH (a necessary cofactor for CYP450 enzymes) to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality: A faster rate of disappearance of the parent compound indicates greater metabolic instability. This experiment will reveal if there are significant differences in how readily the liver enzymes metabolize the cis and trans isomers.

Visualizing Key Concepts

Stereoisomers of Sertraline

Caption: Diastereomeric and enantiomeric relationships of sertraline isomers.

Experimental Workflow: SERT Binding Affinity

Caption: Workflow for determining SERT binding affinity via radioligand assay.

Conclusion

The pharmacological profile of sertraline is a clear demonstration of the principle of stereoselectivity in drug action. The therapeutic benefits of this widely used antidepressant are almost exclusively derived from the cis-(1S,4S) isomer, which potently and selectively inhibits the serotonin transporter. The trans-diastereomers, which can be formed as impurities during the manufacturing process, are essentially inactive at the primary pharmacological target. This stark contrast in activity highlights the critical importance of stereocontrolled synthesis and rigorous analytical methods to ensure the purity, efficacy, and safety of the final drug product. For researchers and drug developers, the case of sertraline serves as a powerful reminder that a molecule's three-dimensional structure is a key determinant of its biological function.

References

-

Title: Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. [Link]

-

Title: Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed. [Link]

-

Title: Sertraline, cis-(-)- - Inxight Drugs. [Link]

-

Title: Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI. [Link]

-

Title: PharmGKB summary: sertraline pathway, pharmacokinetics - PMC. [Link]

-

Title: (PDF) Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: An in vitro study - ResearchGate. [Link]

-

Title: Chirality of Modern Antidepressants: An Overview - PMC. [Link]

-

Title: Sertraline - Wikipedia. [Link]

- Title: US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google P

-

Title: PRODUCT MONOGRAPH SERTRALINE (sertraline hydrochloride) 25, 50, and 100 mg Capsules Antidepressant / Antipanic / Antiobsessional. [Link]

-

Title: Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography | Request PDF - ResearchGate. [Link]

-

Title: highlights of prescribing information. [Link]

- Title: US6455736B1 - Process for preparation of pharmaceutically desired sertraline and sertraline analogs - Google P

-

Title: sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector - PubMed. [Link]

-

Title: Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)-Sertraline. [Link]

-

Title: Stereoselective separation of isomeric sertraline with analytical countercurrent chromatography - PubMed. [Link]

-

Title: Do Single Stereoisomer Drugs Provide Value? - Therapeutics Initiative. [Link]

-

Title: Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. [Link]

-

Title: (PDF) Chemoenzymatic Synthesis of Sertraline - ResearchGate. [Link]

-

Title: Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. [Link]

-

Title: Structural basis for recognition of diverse antidepressants by the human serotonin transporter | bioRxiv. [Link]

-

Title: Sertraline Oral Solution: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]

-

Title: SERTRALINE HYDROCHLORIDE - accessdata.fda.gov. [Link]

-

Title: Sertraline | C17H17Cl2N | CID 68617 - PubChem - NIH. [Link]

-

Title: Pharmacology of sertraline: a review. - Semantic Scholar. [Link]

-

Title: Sertraline, trans-(A+-)- | C17H17Cl2N | CID 9882979 - PubChem - NIH. [Link]

-

Title: The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC. [Link]

-

Title: Sertraline - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Title: Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT - NSUWorks. [Link]

Sources

- 1. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 2. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for recognition of diverse antidepressants by the human serotonin transporter | bioRxiv [biorxiv.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Sertraline - Wikipedia [en.wikipedia.org]

- 11. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. researchgate.net [researchgate.net]

- 15. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

rac-trans-Sertraline molecular weight and formula

Molecular Characterization, Formation Mechanism, and Analytical Profiling

Executive Summary

rac-trans-Sertraline (often designated as Sertraline Impurity A or USP Related Compound A ) is the racemic diastereomer of the active pharmaceutical ingredient (API), cis-sertraline. In the context of drug development, it represents a critical process-related impurity that arises during the stereoselective reduction of the sertraline imine intermediate.

This guide provides a comprehensive technical analysis of rac-trans-sertraline, focusing on its physicochemical properties, the mechanistic causality of its formation, and rigorous analytical protocols for its detection and resolution from the active cis-isomer.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data consolidates the fundamental chemical identifiers for rac-trans-sertraline in both its free base and hydrochloride salt forms. Researchers must distinguish between these forms when calculating stoichiometry for impurity spiking or reference standard preparation.

Table 1: Molecular Specifications

| Property | Free Base | Hydrochloride Salt |

| Common Name | rac-trans-Sertraline | rac-trans-Sertraline HCl |

| Synonyms | Sertraline Impurity A; trans-Sertraline | USP Related Compound A |

| CAS Number | 79836-45-6 | 79617-99-5 |

| Molecular Formula | ||

| Molecular Weight | 306.23 g/mol | 342.69 g/mol |

| Stereochemistry | rel-(1R,4S) and rel-(1S,4R) | rel-(1R,4S) and rel-(1S,4R) |

| Appearance | Off-white solid | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Chloroform | Soluble in Methanol, Water (pH dependent) |

Stereochemical Configuration

Sertraline contains two chiral centers at positions C1 and C4 of the tetralin ring.

-

API (cis-Sertraline): (1S,4S) configuration.

-

rac-trans-Sertraline: A 1:1 mixture of the (1R,4S) and (1S,4R) enantiomers.[1]

-

Structural Distinction: In the trans-isomer, the amine group at C1 and the dichlorophenyl group at C4 are on opposite faces of the tetralin ring, resulting in a thermodynamically distinct conformation compared to the cis-isomer.

Formation Mechanism & Control Strategy

The formation of rac-trans-sertraline is a direct consequence of the reduction step in the sertraline synthesis pathway. Understanding the mechanism allows for process optimization to minimize this impurity.

Mechanistic Pathway

The synthesis typically proceeds via the condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine to form an imine (Schiff base) . The subsequent reduction of this imine determines the stereochemistry.

-

Catalytic Hydrogenation (Pd/C): Favors the cis-isomer (API) due to steric approach of hydrogen to the less hindered face, but still produces 5–10% trans-isomer.

-

Hydride Reduction (NaBH₄): Typically yields a ~1:1 mixture of cis and trans isomers due to a lack of facial selectivity. This method is often used intentionally to synthesize the trans-impurity for reference standards.

Visualization: Stereoselective Reduction Pathway

The following diagram illustrates the bifurcation in the synthesis pathway leading to the API and the trans-impurity.

Caption: Bifurcation of the sertraline synthesis pathway at the imine reduction step. Kinetic control favors the cis-isomer, while thermodynamic equilibration or non-selective reduction increases the trans-isomer load.

Analytical Characterization Protocols

Distinguishing rac-trans-sertraline from the cis-isomer requires methods sensitive to diastereomeric differences. Standard C18 HPLC may struggle to resolve these without specific additives or chiral stationary phases.

A. High-Performance Liquid Chromatography (HPLC)

Two primary approaches are validated for resolving the trans-impurity:

Method 1: Chiral Stationary Phase (Recommended)

This method provides baseline separation of all four stereoisomers (enantiomers of cis and trans).

-

Column: Chiralpak AD-H or Chiral AGP (α1-acid glycoprotein).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 220 nm.

-

Selectivity: The trans-isomers typically elute at distinct retention times from the cis-isomers due to different binding affinities with the chiral selector.

Method 2: Reversed-Phase with Cyclodextrin Additive

-

Column: C18 or C8 (e.g., Kromasil C8).

-

Mobile Phase: Phosphate buffer (pH 3.0) containing β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Mechanism: The cyclodextrin forms inclusion complexes. The planar difference between cis (quasi-axial/equatorial) and trans (diaxial or diequatorial) conformations leads to different binding constants (

), enabling separation on an achiral column.

B. Nuclear Magnetic Resonance (1H-NMR)

NMR is the definitive structural confirmation tool. The distinction relies on the Karplus relationship applied to the vicinal coupling between protons at C1 and C2.[2][3]

-

Key Signal: The benzylic proton at C1 (attached to the amine).

-

Diagnostic Feature:

-

cis-Sertraline: The C1-H appears as a triplet or dd with a specific coupling constant (

) reflecting the dihedral angle with C2 protons. -

trans-Sertraline: Due to the different ring conformation (often a distorted half-chair), the dihedral angles between H1 and the H2 protons change.

-

Observation: In the trans-isomer, the H1 signal often shifts slightly upfield/downfield (solvent dependent) and exhibits a coupling constant distinct from the cis-isomer (typically larger

values if H1/H2 are anti-periplanar, though tetralin flexibility complicates this).

-

-

Protocol: Dissolve ~10 mg in

or

Experimental Protocol: Isolation of rac-trans-Sertraline

For use as an analytical reference standard.

Objective: Synthesize a mixture enriched in rac-trans-sertraline to isolate the impurity for calibration.

-

Imine Formation:

-

Charge 4-(3,4-dichlorophenyl)-1-tetralone (1.0 eq) into a reactor with Methanol (10 vol).

-

Add Methylamine (33% in EtOH, 5.0 eq) at 0–5°C.

-

Stir at room temperature for 24 hours. Confirm consumption of tetralone by TLC/HPLC.

-

-

Non-Selective Reduction (Promotes Trans formation):

-

Cool the imine solution to 0°C.

-

Add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise. Note: NaBH₄ is less stereoselective than catalytic hydrogenation, yielding ~1:1 cis:trans.

-

Stir for 2 hours. Quench with water.

-

-

Work-up:

-

Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

and evaporate.

-

-

Purification (Isolation of Trans):

-

The crude oil contains ~50% cis and ~50% trans.

-

Fractional Crystallization: Convert the free base to the HCl salt using HCl/Ethanol.

-

cis-Sertraline HCl is typically less soluble in ethanol/ether mixtures than the trans-isomer. Filter off the cis-precipitate.

-

Concentrate the filtrate (enriched in trans).

-

Final Purification: Use Preparative HPLC (Method 1 above) to isolate pure rac-trans-sertraline HCl.

-

References

-

Santa Cruz Biotechnology. rac-trans-Sertraline | CAS 79836-45-6. Retrieved from

-

Pharmaffiliates. Sertraline Impurities and Standards. Retrieved from

-

National Center for Advancing Translational Sciences (NCATS). Sertraline Hydrochloride, trans-(±)-. Inxight Drugs. Retrieved from

- Welch, W. M., et al. (1984). Nontricyclic antidepressant agents. Derived from cis- and trans-1-amino-4-aryltetralins. Journal of Medicinal Chemistry.

-

Rao, R. N., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

- United States Pharmacopeia (USP).

Sources

Stereochemical Divergence in Sertraline: A Comprehensive Analysis of rac-cis and rac-trans Isomers

Executive Summary

Sertraline, widely recognized under the brand name Zoloft, is a highly potent selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of major depressive and anxiety disorders[1]. From a structural perspective, the sertraline molecule possesses two chiral centers at the C1 and C4 positions of its tetrahydronaphthalene ring. This stereochemical configuration yields four distinct stereoisomers: two cis enantiomers and two trans enantiomers[2].

In pharmaceutical development, the stereochemical sensitivity of transporter binding dictates that only the (+)-cis-(1S,4S) enantiomer exhibits the desired therapeutic efficacy and safety profile[1]. The presence of rac-trans isomers and the (-)-cis-(1R,4R) enantiomer are strictly classified as process-related impurities. This whitepaper elucidates the structural, pharmacological, and synthetic divergences between the rac-cis and rac-trans isomers of sertraline, providing field-proven methodologies for their synthesis, chiral resolution, and analytical separation.

Structural & Stereochemical Fundamentals

The nomenclature of sertraline isomers is defined by the relative spatial orientation of the methylamino group at C1 and the 3,4-dichlorophenyl group at C4:

-

rac-cis Sertraline: A racemic mixture of the (1S,4S) and (1R,4R) enantiomers. In these molecules, the C1 and C4 substituents project onto the same face of the tetralin ring.

-

rac-trans Sertraline: A racemic mixture of the (1S,4R) and (1R,4S) enantiomers. Here, the C1 and C4 substituents project onto opposite faces of the ring[2].

Stereochemical classification of Sertraline isomers.

Pharmacological Divergence: The Causality of Stereoselectivity

The interaction between sertraline and monoamine transporters—specifically the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT)—is exquisitely sensitive to the ligand's stereochemistry.

The (+)-cis-(1S,4S) configuration allows for optimal halogen bonding and steric alignment within the central binding site of SERT, yielding a sub-nanomolar inhibition constant (

Fascinatingly, shifting to the trans geometry fundamentally alters the pharmacological profile. Trans-isomers of the tetralin class (such as tametraline, the trans analog lacking the dichloro substitution) exhibit potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) activity rather than SSRI activity[5]. Thus, the trans isomers of sertraline demonstrate vastly reduced SERT affinity but retain moderate DAT binding, making their removal critical to avoiding off-target dopaminergic effects.

Quantitative Pharmacological Profile

| Isomer Classification | Specific Configuration | SERT Affinity ( | DAT Affinity ( | Clinical Designation |

| (+)-cis-Sertraline | (1S,4S) | ~0.29 | ~25 | Active API (Zoloft) |

| (-)-cis-Sertraline | (1R,4R) | > 200 (Weak) | > 3000 | Inactive Impurity |

| rac-trans-Sertraline | (1R,4S) / (1S,4R) | Low | Moderate | Process Impurity |

(Data synthesized from comparative transporter binding assays[5],[3])

Synthetic Workflows & Chiral Resolution

The industrial synthesis of sertraline inherently produces a mixture of rac-cis and rac-trans isomers. The isolation of the pure (1S,4S) enantiomer requires a self-validating system of thermodynamic separation and chiral resolution[2].

Step-by-Step Methodology: Synthesis and Resolution

Step 1: Imine Formation

-

Action: Condense racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine.

-

Causality: This forms a racemic imine intermediate, setting up the C1 carbon for reduction.

Step 2: Catalytic Reduction

-

Action: Reduce the imine using catalytic hydrogenation (e.g., Pd/C).

-

Causality: Hydrogenation across the C=N double bond lacks absolute facial selectivity, yielding a mixture of rac-cis and rac-trans amines[2].

Step 3: Fractional Crystallization (Diastereomeric Separation)

-

Action: Dissolve the crude amine mixture in an appropriate organic solvent and induce crystallization.

-

Causality: Cis and trans racemates are diastereomers of each other, meaning they possess distinct physicochemical properties (solubility, melting point). The rac-cis isomer is less soluble and selectively crystallizes out of the mother liquor, leaving the rac-trans impurities in the filtrate[2].

Step 4: Chiral Resolution (Enantiomeric Separation)

-

Action: Treat the isolated rac-cis free base with an optically active precipitant acid, specifically D-(-)-mandelic acid .

-

Causality: Enantiomers cannot be separated by standard crystallization. By introducing a chiral acid, the (1S,4S) and (1R,4R) enantiomers are converted into diastereomeric salts. The (1S,4S)-sertraline mandelate salt is highly insoluble and precipitates, achieving an optically pure product[2].

Synthetic workflow and chiral resolution of (1S,4S)-Sertraline.

Analytical Separation Techniques (Validation)

To validate the enantiomeric purity of the bulk drug and ensure the absence of trans isomers, advanced chromatographic techniques are required. A highly robust method is Cyclodextrin-modified Micellar Electrokinetic Chromatography (CD-MEKC) [6].

Step-by-Step Methodology: CD-MEKC Protocol

-

Buffer Preparation: Prepare a background electrolyte consisting of 20 mM sodium borate (pH 9.0), 50 mM sodium cholate, 15 mM sulfated

-cyclodextrin, and 5 mM hydroxypropyl- -

Causality of Reagents:

-

Sodium Borate (pH 9.0): Provides stable electroosmotic flow (EOF).

-

Sodium Cholate: Acts as a chiral surfactant, forming micelles that provide a primary hydrophobic partitioning phase.

-

Dual Cyclodextrin System: The sulfated

-CD provides electrostatic interactions with the protonated amine of sertraline, while the neutral HP-

-

-

Execution: Apply a voltage of 25 kV at 20°C. Monitor UV absorbance at 210 nm.

-

Validation: This protocol reliably achieves a Limit of Quantitation (LOQ) of 0.1% for trans and (1R,4R) impurities in bulk (1S,4S)-sertraline hydrochloride[6].

References

- Source: sigmaaldrich.

- Source: google.com (Google Patents)

- Source: nih.gov (PMC)

- Sertraline, cis-(-)

- Source: benchchem.

- Source: slideserve.

Sources

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 3. PPT - CHEM E-120 Harvard University Extension School PowerPoint Presentation - ID:1388477 [slideserve.com]

- 4. Sertraline, cis-(-)- [drugs.ncats.io]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to rac-trans-Sertraline: Synonyms, IUPAC Nomenclature, and Stereochemical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1] The therapeutic efficacy of sertraline is attributed to its potent and specific inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. The molecular structure of sertraline possesses two chiral centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The clinically active and marketed form of sertraline is the (1S,4S)-cis-isomer.[1][2] This guide provides a comprehensive technical overview of rac-trans-sertraline, a diastereomeric impurity formed during the synthesis of sertraline, focusing on its nomenclature, stereochemistry, and analytical separation.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of sertraline stereoisomers can be complex due to the presence of two chiral centers. A clear understanding of the terminology is crucial for researchers and drug development professionals.

IUPAC Name

The systematic IUPAC name for the clinically active (1S,4S)-sertraline is (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine .[3][4]

For the rac-trans-sertraline, which is a racemic mixture of the (1R,4S) and (1S,4R) enantiomers, the IUPAC name is (1R,4S)-rel-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine .[5] The "rel" descriptor indicates a relative stereochemical relationship between the two chiral centers.

Synonyms

rac-trans-Sertraline is known by several synonyms in scientific literature and commercial listings. These are often used to describe it as a process-related impurity in the synthesis of sertraline.

| Synonym | Reference(s) |

| (1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | [5] |

| trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | [4] |

| Sertraline EP Impurity A | [4][6] |

| Sertraline USP Related Compound A | [4] |

| (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| rac-trans-Sertraline Hydrochloride | [5][6] |

The Stereochemistry of Sertraline

The pharmacological activity of sertraline is highly dependent on its stereochemistry. The cis-isomers, (1S,4S) and (1R,4R), and the trans-isomers, (1S,4R) and (1R,4S), exhibit significantly different biological profiles. The (1S,4S)-enantiomer is the therapeutically active component, while the other isomers are considered impurities.[1]

Caption: Stereoisomers of Sertraline and the composition of rac-trans-Sertraline.

Synthesis and Formation of rac-trans-Sertraline

The synthesis of sertraline typically involves the reduction of an imine precursor, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. Non-stereoselective reduction of this intermediate leads to a mixture of cis and trans isomers.

General Synthetic Workflow

Caption: General synthetic workflow leading to the formation of rac-trans-Sertraline.

Experimental Protocol: Non-Stereoselective Synthesis of Sertraline

This protocol describes a general method that can lead to the formation of a mixture of cis and trans isomers of sertraline.

Step 1: Imine Formation

-

To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent (e.g., toluene), add an excess of methylamine.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine.

Causality: The formation of the imine is a critical step that precedes the reduction to the amine. The use of a dehydrating agent or azeotropic removal of water drives the equilibrium towards the formation of the imine.

Step 2: Reduction of the Imine

-

Dissolve the crude imine in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain a mixture of rac-cis- and rac-trans-sertraline.

Causality: The choice of the reducing agent and reaction conditions significantly influences the stereoselectivity of the reduction. Less bulky reducing agents like sodium borohydride often lead to a mixture of diastereomers.

Analytical Characterization and Separation

The separation and quantification of rac-trans-sertraline from the other stereoisomers are critical for ensuring the purity and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for Stereoisomer Separation

A validated HPLC method for the separation of sertraline stereoisomers is essential for quality control in pharmaceutical manufacturing.

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Cyclodextrin-based columns, such as those with dimethylated β-cyclodextrin, have been shown to be effective.[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the concentration of the organic modifier are critical parameters that need to be optimized for achieving baseline separation.

-

Detection: UV detection at a wavelength of around 225 nm is commonly used.[7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Temperature: The column temperature should be controlled to ensure reproducible results.

Sample Preparation:

-

Accurately weigh and dissolve the sample containing the mixture of sertraline isomers in a suitable diluent (e.g., mobile phase).

-

Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Data Analysis: The retention times of the four stereoisomers will be different, allowing for their individual quantification. The order of elution will depend on the specific chiral stationary phase and mobile phase conditions used.

| Parameter | Typical Value/Condition | Reference(s) |

| Column | Dimethylated β-cyclodextrin stationary phase (e.g., CYCLOBOND I 2000 DM) | [7] |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid) in varying proportions | [7] |

| Flow Rate | 0.8 - 1.2 mL/min | [7] |

| Detection | UV at 225 nm | [7] |

| Column Temp. | 25-30 °C | [7] |

Pharmacological and Toxicological Significance of Stereoisomers

The pharmacological activity of sertraline resides almost exclusively in the (1S,4S)-enantiomer. The other stereoisomers, including the components of rac-trans-sertraline, are significantly less active as serotonin reuptake inhibitors and are considered impurities. While specific toxicological data for the trans-isomers is not extensively published, the general principle in pharmaceutical development is to minimize the presence of any non-active isomers to reduce the potential for off-target effects and unforeseen toxicity. The control of stereoisomeric impurities is a critical aspect of drug development and is mandated by regulatory agencies.

Conclusion

A thorough understanding of the nomenclature, stereochemistry, and analytical control of rac-trans-sertraline is paramount for scientists and professionals involved in the development and manufacturing of sertraline. As a significant process-related impurity, the effective separation and quantification of rac-trans-sertraline are essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. The methodologies and insights provided in this guide serve as a valuable technical resource for navigating the complexities of stereoisomerism in the context of this important antidepressant medication.

References

-

Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. (n.d.). Retrieved from [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI. (2024, September 27). Retrieved from [Link]

-

Sertraline | C17H17Cl2N | CID 68617 - PubChem. (n.d.). Retrieved from [Link]

-

Sertraline, trans-(A+-)- | C17H17Cl2N | CID 9882979 - PubChem. (n.d.). Retrieved from [Link]

-

Sertraline - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

CAS 79617-99-5 Sertraline impurity A Impurity - Anant Pharmaceuticals Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis Separation of stereoisomers of sertraline and its related enantiomeric impurit - Ovid. (n.d.). Retrieved from [Link]

Sources

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CAS 79617-99-5 Sertraline impurity A Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. theclinivex.com [theclinivex.com]

- 7. ovid.com [ovid.com]

Biological Activity and Pharmacological Profiling of trans-Sertraline Stereoisomers: A Technical Guide

Executive Summary

Sertraline, chemically (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is globally recognized as a highly selective serotonin reuptake inhibitor (SSRI) [[1]](). However, the industrial synthesis of its tetralone precursor naturally yields a mixture of cis and trans diastereomers 2. While the cis-(1S,4S) enantiomer is isolated as the active pharmaceutical ingredient (API), the trans-stereoisomers—specifically (1R,4S) and (1S,4R)—exhibit profoundly distinct biological activities. Pioneering research by Welch et al. elucidated the receptor pharmacology of these trans enantiomers, revealing a fundamental shift from strict SERT selectivity to broader monoamine transporter (MAT) modulation 3. This guide explores the structural causality, quantitative profiling, and self-validating isolation protocols required to study trans-sertraline derivatives.

Structural Causality & Mechanistic Divergence

The biological activity of tetralamine-derived monoamine reuptake inhibitors is strictly governed by the spatial orientation of the pendant aryl ring relative to the basic amine.

In the cis-(1S,4S) configuration, the 3,4-dichlorophenyl moiety and the methylamine group are aligned to permit a highly favorable insertion into the central substrate-binding site (S1) of the serotonin transporter (SERT). Specifically, the halogen atoms optimally engage the halogen-binding pocket (HBP)—a critical microdomain where a single amino acid variance between SERT and the dopamine/norepinephrine transporters (DAT/NET) dictates absolute SSRI selectivity 4.

Conversely, the anti-periplanar geometry of the trans isomers disrupts this optimal HBP engagement. This steric divergence drastically attenuates SERT affinity while simultaneously fulfilling the pharmacophoric requirements for DAT and NET binding. Consequently, the molecule transitions from a selective SSRI to a broad-spectrum monoamine reuptake inhibitor, closely mimicking the profile of SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) compounds like tametraline 3.

Logic of stereoisomer-dependent monoamine transporter binding.

Quantitative Pharmacological Profiling

Because the trans configuration inherently shifts the binding vector away from the SERT HBP, the pharmacological profile of the (1R,4S) and (1S,4R) isomers demonstrates a marked increase in DAT and NET affinity relative to the cis API.

| Stereoisomer | Configuration | SERT Affinity | DAT/NET Affinity | Primary Pharmacological Profile |

| Sertraline (API) | cis-(1S,4S) | High (Selective) | Low | Selective Serotonin Reuptake Inhibitor (SSRI) 1 |

| trans-Sertraline | trans-(1R,4S) | Moderate | Increased | Broad MAT Inhibitor (SNDRI-like) [[3]]() |

| trans-Sertraline | trans-(1S,4R) | Moderate | Increased | Broad MAT Inhibitor (SNDRI-like) 3 |

Self-Validating Experimental Protocols

To accurately study trans-sertraline, standard resolution methods (which favor the precipitation of the cis isomer) must be abandoned in favor of targeted stereoselective extraction.

Self-validating workflow for trans-sertraline resolution and assay.

Protocol 1: Stereoselective Resolution and Validation

Causality & Rationale: Standard resolution utilizing D-(-)-mandelic acid is thermodynamically driven to precipitate the cis-(1S,4S) diastereomeric salt. To actively isolate the trans enantiomers, researchers must pivot to host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that differentially accommodates the anti-periplanar geometry of trans-sertraline, achieving a superior stereoselectivity factor (α = 2.373) 2.

-

Extraction: Dissolve the racemic cis/trans amine mixture in a biphasic solvent system. Introduce HP-β-CD into the aqueous phase as the stereoselective extractant.

-

Phase Separation: Allow the system to equilibrate. The trans isomers preferentially partition into the aqueous phase via inclusion complex formation.

-

Recovery: Adjust the pH of the aqueous phase to precipitate the free base of the trans-sertraline isomers, followed by organic extraction and solvent evaporation.

-

Validation Gate (Chiral MEKC): Analyze the recovered fraction using Cyclodextrin-modified Micellar Electrokinetic Chromatography (CD-MEKC).

-

Self-Validating Check: Utilize a background electrolyte of 20 mM sodium borate (pH 9.0), 50 mM sodium cholate, and 15 mM sulfated β-CD [[5]](). The protocol is only valid if the enantiomeric excess (ee) is >99%. Any residual cis-(1S,4S) isomer will artificially inflate SERT affinity in subsequent binding assays, rendering the data invalid.

-

Protocol 2: In Vitro Radioligand Binding Assays for MAT Profiling

Causality & Rationale: To quantify the shift from SERT selectivity to DAT/NET engagement, competitive binding assays must utilize radioligands with absolute specificity for each transporter to ensure displacement curves reflect true orthosteric competition at the S1 binding site.

-

Membrane Preparation: Culture HEK293 cells stably expressing human SERT, DAT, or NET. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate 50 μg of membrane protein with the respective radioligand ([3H]citalopram for SERT, [3H]WIN35428 for DAT) and varying concentrations of the resolved trans-sertraline isomers (0.1 nM to 10 μM).

-

Termination: Terminate the reaction after 60 minutes by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding.

-

Validation Gate (Data Integrity): Calculate IC50 values using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

-

Self-Validating Check: Measure the Hill slope (

) of the displacement curve. A valid orthosteric competition must yield an

-

Therapeutic Implications

The distinct DAT/NET affinity of trans-sertraline stereoisomers opens avenues beyond classical depression treatment. U.S. Patent 4,981,870 highlights the specific utility of (1R,4S) and (1S,4R) trans-sertraline in treating psychoses, psoriasis, rheumatoid arthritis, and inflammation 6. This suggests that the peripheral and central MAT modulation induced by the trans configuration engages distinct immunomodulatory and neurochemical pathways compared to the cis isomer, warranting further clinical exploration.

References

-

[2] Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control, ResearchGate. 2

-

[4] Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures, NIH.gov. 4

-

[3] US8329950B2 - Process for preparation of trans 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1Napthalenamine, Google Patents.3

-

[5] Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography, ResearchGate. 5

-

[6] 1R | New Drug Approvals (US Patent 4,981,870), NewDrugApprovals.org. 6

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US8329950B2 - Process for preparation of trans 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1Napthalenamine - Google Patents [patents.google.com]

- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

rac-trans-Sertraline solubility in methanol and water

An In-Depth Technical Guide to the Solubility of Sertraline in Methanol and Water

Foreword for the Senior Application Scientist

In the landscape of pharmaceutical development, a molecule's fundamental physicochemical properties are the bedrock upon which successful formulation, delivery, and therapeutic efficacy are built. Among these, solubility stands as a paramount gatekeeper, dictating a drug's journey from a solid form to a systemically available agent. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of sertraline, a cornerstone selective serotonin reuptake inhibitor (SSRI).

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the story of sertraline's solubility, beginning with its core physicochemical identity and progressing through its behavior in two critical solvents: water and methanol. We will not merely present data; we will explore the why—the causal relationships between molecular structure, solvent properties, and the resultant solubility profile. The protocols herein are designed as self-validating systems, grounded in established methodologies, to ensure both accuracy and reproducibility. Every claim is substantiated by authoritative references, providing a trustworthy and expert-driven resource for your laboratory and development endeavors.

Sertraline: Physicochemical Identity and Its Implications

Sertraline is administered therapeutically as the hydrochloride salt of the (1S, 4S)-diastereoisomer. Its chemical structure, featuring a secondary amine and a dichlorophenyl group, imparts distinct properties that govern its solubility. The amine group, with a pKa of approximately 9.16, is basic and readily protonated in acidic to neutral environments.[1][2] Conversely, the bulky, non-polar tetralin and dichlorophenyl rings contribute to the molecule's significant lipophilicity, as evidenced by a high octanol-water partition coefficient (logP).[1][2]

This duality is central to its solubility behavior. The ability to form a charged cation (sertralinium) enhances its interaction with polar solvents like water, while the large lipophilic portion favors non-polar environments. Understanding this balance is critical for predicting and manipulating its solubility in various solvent systems. The topic of this guide specifies rac-trans-Sertraline, a related substance and potential process impurity. While specific quantitative data for this isomer is scarce, its structural similarity allows for inferences based on the extensive data available for the pharmaceutically relevant (1S,4S)-sertraline hydrochloride, which will be the primary focus of this guide.

Table 1: Core Physicochemical Properties of Sertraline

| Property | Value | Source(s) |

| Chemical Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | [3] |

| Molecular Formula | C₁₇H₁₇Cl₂N (Free Base) | |

| Molecular Weight | 342.7 g/mol (Hydrochloride Salt) | [3][4] |

| Melting Point | 243-245 °C (Hydrochloride Salt) | [5] |

| pKa | 9.16 ± 0.02 | [1][2] |

| logP (octanol/water) | 4.30 ± 0.01 (non-ionised form) | [1][2] |

Aqueous Solubility Profile of Sertraline

The solubility of sertraline in water is profoundly dependent on its ionization state, which is dictated by the pH of the medium. As a basic compound, its solubility is significantly higher in acidic conditions where it exists predominantly as the protonated hydrochloride salt.

Solubility of Sertraline Free Base vs. Hydrochloride Salt

There is a stark contrast between the aqueous solubility of the sertraline free base and its hydrochloride salt. The free base is practically insoluble in water, a direct consequence of its high lipophilicity.[1][2] In contrast, the hydrochloride salt is categorized as "slightly soluble," with its solubility being several orders of magnitude higher.[4][6]

This dramatic difference underscores the critical role of salt formation in enhancing the aqueous solubility of ionizable drug candidates.

The Critical Influence of pH

The pKa of sertraline (9.16) is the inflection point of its solubility-pH profile. At pH values well below the pKa, the molecule is almost entirely in its protonated, more soluble cationic form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized, poorly soluble free base, causing a sharp decrease in solubility. This relationship is crucial for predicting drug behavior in different physiological environments (e.g., the stomach vs. the intestine) and for designing liquid formulations.

Table 2: pH-Dependent Aqueous Solubility of Sertraline Hydrochloride

| pH | Solubility (mg/mL) | Implication |

| 1.0 | 0.89 | High protonation, but common ion effect may limit solubility. |

| 2.9 | 3.88 | Increased solubility as pH moves from highly acidic. |

| 6.2 | 4.93 | Peak solubility in the tested range, optimal for dissolution. |

| 7.2 | 0.72 | Approaching pKa, equilibrium shifts to less soluble free base. |

Source: Data compiled from product monograph information.[8]

Caption: Relationship between pH, sertraline ionization, and aqueous solubility.

Solubility Profile of Sertraline in Methanol

Methanol is a polar protic solvent commonly used in pharmaceutical synthesis, purification, and analysis. Its ability to act as both a hydrogen bond donor and acceptor allows it to solvate a wide range of compounds.

Quantitative Solubility Data

Direct, quantitative solubility data for sertraline hydrochloride in pure methanol is not as widely published as for water. However, available data provides valuable insights:

-

rac-trans-Sertraline is described as being "slightly soluble" in methanol.[9]

-

Sertraline Hydrochloride has a reported solubility of 47 mg/mL in a "methanolic 0.1N HCl" solution.[5]

The high solubility in acidified methanol is expected. The methanol acts as an effective solvating agent for the organic portions of the molecule, while the acidic condition ensures the amine group remains protonated, preventing precipitation of the free base.

For context, it is useful to compare its solubility in methanol to other common organic solvents.

Table 3: Solubility of Sertraline Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Solvent Type |

| Water (pH ~6) | ~4.24 | Polar Protic |

| Methanol (acidified) | 47 | Polar Protic |

| Ethanol | 15.7 | Polar Protic |

| Isopropyl Alcohol | 4.3 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 147 | Polar Aprotic |

Source: Data compiled from multiple sources.[3][5][7]

The data indicates that while sertraline hydrochloride is soluble in polar protic alcohols, its solubility is significantly enhanced in the more polar aprotic solvent DMSO and in acidified methanol.

Methanol as a Co-solvent

In research settings, methanol is often used as a co-solvent with water to determine the pKa of poorly soluble compounds like sertraline.[1][2] By preparing a series of methanol/water mixtures, researchers can achieve complete dissolution and perform titrations, then extrapolate the results back to a fully aqueous system. This highlights methanol's utility in overcoming the solubility limitations encountered when working with sertraline in pure aqueous media.

Standardized Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It is a robust, self-validating protocol that ensures a true equilibrium is reached between the dissolved and solid-state drug.

Step-by-Step Methodology

-

Preparation: Add an excess amount of sertraline hydrochloride powder to a series of clear glass vials. The excess solid is crucial to ensure that saturation is achieved and maintained.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, buffered solution at a specific pH, or methanol) to each vial.

-

Equilibration: Seal the vials securely and place them in a constant-temperature orbital shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. A preliminary time-point experiment is recommended to establish the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a low-binding, solvent-compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining particulates.

-

Dilution & Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of sertraline in the diluted sample using a validated analytical method, such as HPLC-UV.

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Standardized Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying sertraline concentrations in solubility samples.

Typical HPLC-UV Method Parameters

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. A common composition is methanol/water (75:25, v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV spectrophotometer set to a wavelength of ~273 nm.[10][11]

-

Column Temperature: 25-30 °C.

Step-by-Step Quantification Workflow

-

Standard Preparation: Prepare a stock solution of sertraline hydrochloride of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the unknown samples (e.g., 10–200 µg/mL).[10]

-

Calibration Curve Generation: Inject each calibration standard in triplicate onto the equilibrated HPLC system. Plot the mean peak area against the known concentration for each standard. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.998 for a valid curve.[10]

-

Sample Analysis: Inject the diluted filtrate samples (from the solubility experiment) onto the HPLC system.

-

Concentration Calculation: Determine the peak area for the sertraline peak in the sample chromatograms. Use the linear regression equation from the calibration curve to calculate the concentration of sertraline in the diluted sample.

-

Final Solubility Calculation: Correct for the dilution factor used during sample preparation to determine the final solubility of sertraline in the original solvent (expressed in mg/mL or mol/L).

Caption: Workflow for HPLC Quantification of Sertraline Solubility.

Conclusion and Key Insights

The solubility of rac-trans-sertraline, and more specifically its therapeutic form sertraline hydrochloride, is a multifaceted property governed by its inherent molecular structure and the surrounding solvent environment. This guide has illuminated the following core principles for the practicing scientist:

-

Dual Nature: Sertraline's solubility is a tale of two moieties: a basic, ionizable amine that enhances aqueous solubility in acidic conditions, and a large, lipophilic ring system that favors organic solvents.

-

pH is Paramount: For aqueous systems, pH is the most critical factor influencing solubility. The transition from the highly soluble protonated form below the pKa to the poorly soluble free base above the pKa is dramatic and must be a primary consideration in formulation and biopharmaceutical studies.

-

Solvent Selection: Sertraline hydrochloride demonstrates good solubility in polar organic solvents, particularly acidified methanol and DMSO. This knowledge is vital for selecting appropriate solvent systems for synthesis, purification, and analytical method development.

-

Methodological Rigor: The use of standardized, self-validating protocols like the saturation shake-flask method coupled with robust HPLC quantification is non-negotiable for generating accurate and reliable solubility data.

By understanding and applying these principles, researchers and developers can effectively navigate the challenges associated with sertraline's solubility, paving the way for robust product development and optimized therapeutic outcomes.

References

- Deák, A., et al. (2006). Physico-Chemical Profiling of Antidepressive Sertraline: Solubility, Ionisation, Lipophilicity. Medicinal Chemistry, 2(4), 385-9.

- PubMed. (2006). Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity. Medicinal Chemistry.

- DailyMed. (2016). Label: SERTRALINE HYDROCHLORIDE tablet, coated. U.S.

- Cayman Chemical. (2022).

- National Institute of Technology and Evaluation, Japan. Sertraline Chemical Substances Control Law Reference.

- Abcam. Sertraline hydrochloride, Serotonin reuptake inhibitor (CAS 79617-98-4).

- Deranged Physiology. (n.d.). Sertraline.

- PubChem. (n.d.). Sertraline.

- ResearchGate. (n.d.).

- Auro Pharma Inc. (2017). PRODUCT MONOGRAPH Pr AURO-SERTRALINE.

- ChemicalBook. (2023). Rac-trans-Sertraline.

- JETIR. (2024). Formulation & Evaluation of Fast Disintegrating Tablet of Solid Dispersion of Sertraline HCl.

- Hadad, G. M., et al. (2012). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Journal of Applied Pharmaceutical Science.

- U.S. Food and Drug Administration. (n.d.). ZOLOFT - (sertraline hydrochloride)

- Drugs.com. (2024). Sertraline Oral Concentrate: Package Insert / Prescribing Info / MOA.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. DailyMed - SERTRALINE HYDROCHLORIDE tablet, coated [dailymed.nlm.nih.gov]

- 5. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Rac-trans-Sertraline | 79836-45-6 [chemicalbook.com]

- 10. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

Navigating the Labyrinth of Sertraline Impurities: A Technical Guide to Toxicity and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract